N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide
Description
N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-4-21(26-11-13-28-14-12-26)7-9-25(10-8-21)20(27)22-17-5-6-18-16(2)24(3)23-19(18)15-17/h5-6,15H,4,7-14H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHTUFQMVBVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)NC2=CC3=NN(C(=C3C=C2)C)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of microwave irradiation to accelerate the process, achieving completion in under 30 minutes .
Industrial Production Methods
For industrial-scale production, the process may be optimized further to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput. The choice of solvents and reagents would also be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Piperidine derivatives: Known for their pharmacological properties and used in various therapeutic applications.
Morpholine derivatives: Often used in medicinal chemistry for their versatile chemical reactivity.
Uniqueness
What sets N-(2,3-dimethylindazol-6-yl)-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
